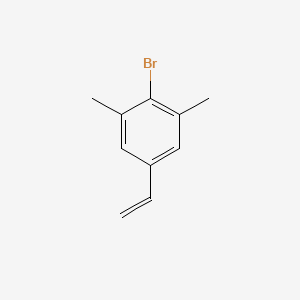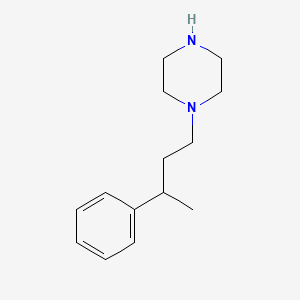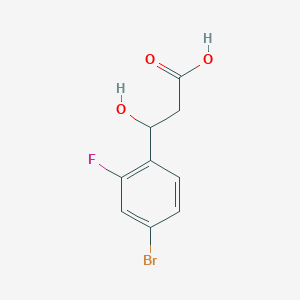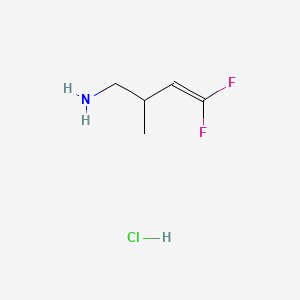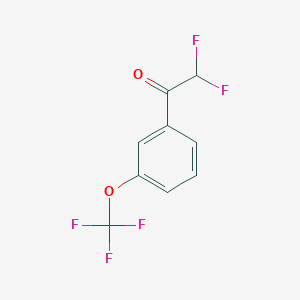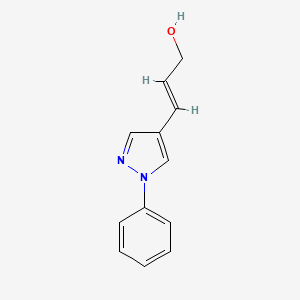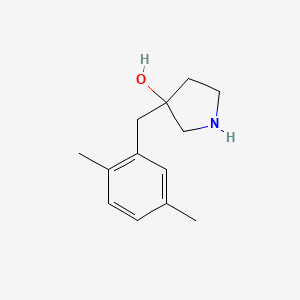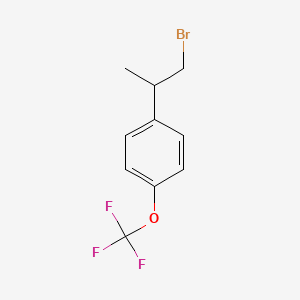
1-(1-Bromopropan-2-yl)-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromopropan-2-yl)-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrF3O. This compound is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a benzene ring substituted with a trifluoromethoxy group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(1-Bromopropan-2-yl)-4-(trifluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethoxy)benzene and 1-bromopropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the starting material.
Bromination: The deprotonated intermediate is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1-Bromopropan-2-yl)-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of new compounds.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like hydroxyl (OH) or carbonyl (C=O) groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into its corresponding alcohol or alkane derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Bromopropan-2-yl)-4-(trifluoromethoxy)benzene finds applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-Bromopropan-2-yl)-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to the inhibition or activation of specific enzymes or receptors, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
1-(1-Bromopropan-2-yl)-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-(1-Bromopropan-2-yl)-2-fluorobenzene: This compound has a fluorine atom instead of a trifluoromethoxy group, resulting in different chemical properties and reactivity.
1-(1-Bromopropan-2-yl)-3-(trifluoromethyl)benzene: The trifluoromethyl group imparts different electronic effects compared to the trifluoromethoxy group, leading to variations in reactivity and applications.
1-(1-Bromopropan-2-yl)-2-ethoxybenzene: The presence of an ethoxy group instead of a trifluoromethoxy group results in different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10BrF3O |
|---|---|
Molecular Weight |
283.08 g/mol |
IUPAC Name |
1-(1-bromopropan-2-yl)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H10BrF3O/c1-7(6-11)8-2-4-9(5-3-8)15-10(12,13)14/h2-5,7H,6H2,1H3 |
InChI Key |
PGYUYQKDRYWVMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)C1=CC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(s)-2-Amino-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)ethan-1-ol](/img/structure/B13603521.png)
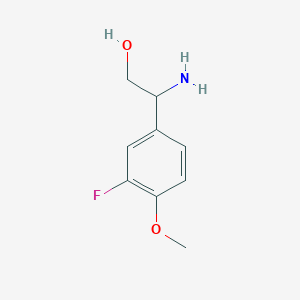
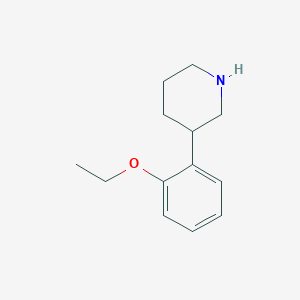
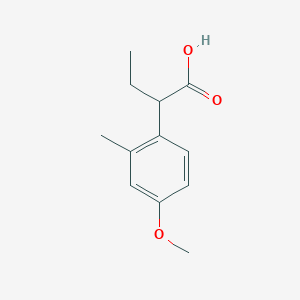

![4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde](/img/structure/B13603569.png)
